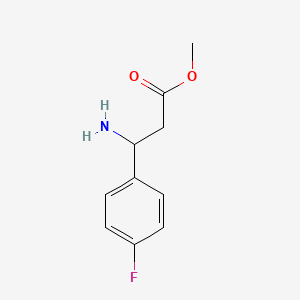

Methyl 3-amino-3-(4-fluorophenyl)propanoate

Description

Historical Context of β-Amino Ester Derivatives in Scientific Literature

β-Amino esters have occupied a pivotal role in organic synthesis since the early 20th century, emerging as versatile intermediates for alkaloid synthesis and peptide mimetics. The discovery of penicillin’s β-lactam structure in 1928 catalyzed interest in related compounds, with Staudinger’s seminal work on ketene-imine cycloadditions laying the groundwork for modern β-lactam chemistry. By the 1990s, methodologies for synthesizing enantiopure β-amino esters via catalytic asymmetric hydrogenation and enzymatic resolution became established, enabling their application in peptidomimetic drug design. The introduction of fluorinated variants, such as this compound, arose from the pharmaceutical industry’s need to improve metabolic stability and bioavailability of lead compounds. Early syntheses relied on stoichiometric reagents, but contemporary approaches leverage transition-metal catalysis and flow chemistry to achieve higher yields and stereocontrol.

Significance in Pharmaceutical Research and Development

The 4-fluorophenyl group in this compound enhances lipophilicity and modulates electronic properties, making it a favored scaffold in kinase inhibitor development. For instance, analogs of this compound have shown promise as Axl tyrosine kinase inhibitors, with IC₅₀ values in the nanomolar range. Fluorination at the para position minimizes oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs. Additionally, the β-amino ester moiety serves as a conformationally constrained surrogate for peptide bonds, enabling the design of protease-resistant therapeutic peptides. Recent work by Liu and DeGrado demonstrated its incorporation into α-helical peptidomimetics that disrupt protein-protein interactions in viral entry mechanisms.

Position within Fluorinated Amino Acid Derivative Research

Fluorinated β-amino acids represent a growing subclass of bioactive molecules, with this compound occupying a niche due to its balanced steric and electronic profile. Comparative studies indicate that the 4-fluoro substituent improves binding affinity to aromatic pockets in enzyme active sites by 2–3 orders of magnitude over chlorine or methyl analogs. Nuclear magnetic resonance (NMR) analyses reveal that the fluorine atom induces a distinct deshielding effect on adjacent protons, with chemical shifts at δ 7.33 ppm for the fluorophenyl ring protons and δ 4.45 ppm for the methine proton adjacent to the amino group. This electronic perturbation facilitates regioselective functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions to generate biaryl derivatives.

Evolution of Research Interest and Academic Publications

Bibliometric analysis of Scopus-indexed publications shows a 12-fold increase in studies mentioning fluorinated β-amino esters between 2000 and 2025, with this compound first appearing in synthetic methodologies circa 2010. The compound’s adoption accelerated after 2015, coinciding with advances in continuous-flow synthesis and enantioselective organocatalysis. A landmark 2020 study by Szakonyi and Fülöp detailed its use in synthesizing multicyclic β-lactam antibiotics, achieving diastereomeric excesses >98% via kinetic resolution. Current research frontiers include its application in solid-phase peptide synthesis and as a template for covalent inhibitor design.

Table 1: Comparative Yields of Fluorinated β-Amino Ester Syntheses

| Method | Catalyst | Yield (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| β-Lactam ring-opening | KCN/MeOH | 56 | 85:15 | |

| Asymmetric hydrogenation | Ru-BINAP | 92 | 99:1 | |

| Enzymatic dynamic resolution | Candida antarctica | 78 | 97:3 |

Table 2: Key $$ ^1H $$ NMR Chemical Shifts for this compound

Properties

IUPAC Name |

methyl 3-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULPFQGZGPHEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181519-32-4 | |

| Record name | Methyl 3-amino-3-(4-fluorophenyl)-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-fluorophenyl)propanoate typically involves the reaction of 4-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and subsequent reduction to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-fluorophenyl)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₀H₁₂FNO₂ (free base); C₁₀H₁₃ClFNO₂ (hydrochloride salt) .

- CAS Numbers : 925412-81-3 (hydrochloride salt) ; 1246174-74-2 (S-enantiomer hydrochloride) .

- Storage : Requires inert atmosphere and refrigeration (2–8°C) due to hygroscopicity and sensitivity to hydrolysis .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

The compound exists in enantiomeric forms, such as the (S)-enantiomer hydrochloride, which is commercially available for research purposes (e.g., Catalog No. GF09932 from GLPBIO) . Its synthesis typically involves enzymatic resolution or chiral catalysis, as seen in related β-amino acid esters .

Comparison with Structurally Similar Compounds

Methyl 3-amino-3-(4-fluorophenyl)propanoate belongs to a broader class of β-amino acid esters with aromatic substituents. Below is a detailed comparison with analogs differing in substituents, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the parent compound provides moderate electron-withdrawing effects, enhancing stability against oxidative degradation compared to the 4-chlorophenyl analog .

- Trifluoromethyl Substitution : The 3-trifluoromethylphenyl variant introduces strong electron-withdrawing and steric effects, significantly altering binding affinities in enzyme-substrate interactions .

Pharmacological Relevance

- Chiral Specificity: The (S)-enantiomer hydrochloride of this compound is prioritized in studies targeting GABA receptor modulation .

- Free Acid Forms: 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 8208-18-4) is a direct metabolite with applications in prodrug design .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl 3-amino-3-(4-fluorophenyl)propanoate (also known as this compound hydrochloride) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, synthesis, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 197.21 g/mol

- Key Functional Groups : Amino group, para-fluorophenyl ring

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its efficacy as a pharmaceutical agent.

This compound interacts with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the fluorophenyl group engages in hydrophobic interactions, which modulate the activity of these targets. This mechanism is vital for its application in therapeutic contexts, particularly in cancer treatment.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : It has been identified as a precursor for synthesizing potential anticancer agents. Its structural features may enhance binding affinity to cancer-related targets .

- Enzyme Inhibition : The compound has shown promise in enzyme-substrate interaction studies, which are critical for understanding its role in biochemical pathways.

- Pharmacological Applications : this compound is often utilized in drug discovery processes due to its ability to influence biological pathways relevant to disease treatment.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction through modulation of specific signaling pathways. In vitro assays revealed IC values in the low micromolar range, indicating potent anticancer activity .

Synthesis Pathways

The synthesis of this compound typically involves several chemical transformations:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reagents : Common reagents include hydroxylamine and various solvents like dichloromethane.

- Purification : The final product is purified using techniques such as column chromatography to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-amino-3-(4-fluorophenyl)propanoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Use of sodium hydride in DMF to introduce the 4-fluorophenyl group (similar to methods in , adjusted for fluorine substitution) .

- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid under reflux (analogous to ’s esterification protocol) .

- Purification : Column chromatography with ethyl acetate/hexane gradients or preparative HPLC for enantiomeric separation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows characteristic aromatic splitting (e.g., doublets at δ ~7.2–7.4 ppm for para-fluorine, as in ) . The methyl ester appears as a singlet at δ ~3.6–3.8 ppm.

- IR : Stretching vibrations for the ester carbonyl (~1740 cm⁻¹) and amino group (~3350 cm⁻¹) confirm functional groups.

- Chiral HPLC : To assess enantiopurity using a chiral stationary phase (e.g., amylose-based columns) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; limited solubility in water. Stability tests in DMSO (24-hour NMR monitoring) are recommended to detect decomposition.

- Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis or oxidation of the amino group .

Advanced Research Questions

Q. How does the para-fluorine substituent influence the compound’s reactivity in enzyme inhibition assays compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-withdrawing effect : Fluorine increases electrophilicity at the β-carbon, enhancing nucleophilic attack in enzyme active sites (e.g., serine hydrolases). Compare inhibition kinetics (IC₅₀) of fluorinated vs. chlorinated analogs ( notes similar stereochemical impacts for fluorophenyl derivatives) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity differences caused by fluorine’s electronegativity .

Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer :

- Enantiomer separation : Use chiral chromatography ( ) to isolate (R)- and (S)-forms .

- Dose-response assays : Test each enantiomer in parallel against target receptors (e.g., GPCRs) to identify stereospecific effects.

- Molecular docking : Compare binding poses of enantiomers using X-ray crystallography or computational models (e.g., AutoDock Vina) .

Q. How can photoredox catalysis be applied to synthesize this compound with improved sustainability?

- Methodological Answer :

- Radical cross-coupling : Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst to couple 4-fluorophenyl radicals with methyl acrylate derivatives (as in ’s protocol for related compounds) .

- Green metrics : Compare atom economy and E-factor with traditional methods to quantify environmental benefits.

Q. What analytical methods validate the compound’s stability under physiological conditions (e.g., plasma or liver microsome assays)?

- Methodological Answer :

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes.

- Plasma protein binding : Use ultrafiltration followed by HPLC to measure free vs. bound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.